Cas no 1315498-83-9 (3-(trans-4-Aminocyclohexyl)propanenitrile)

3-(trans-4-Aminocyclohexyl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(4-aminocyclohexyl)propanenitrile
- 3-(trans-4-aminocyclohexyl)propanenitrile
- SY293150
- 3-((1R,4r)-4-aminocyclohexyl)propanenitrile
- F50870
- F52029
- 3-(trans-4-Aminocyclohexyl)propanenitrile
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- MDL: MFCD30530593
- インチ: 1S/C9H16N2/c10-7-1-2-8-3-5-9(11)6-4-8/h8-9H,1-6,11H2
- InChIKey: ILAHCOQPDIUSQH-UHFFFAOYSA-N
- ほほえんだ: NC1CCC(CCC#N)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 148
- トポロジー分子極性表面積: 49.8
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-(trans-4-Aminocyclohexyl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1194437-1g |
3-(trans-4-Aminocyclohexyl)propanenitrile |
1315498-83-9 | 95% | 1g |
$1705 | 2024-07-29 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD759978-1g |
3-((1R,4R)-4-Aminocyclohexyl)propanenitrile |
1315498-83-9 | 95% | 1g |
¥10780.0 | 2023-04-03 | |
eNovation Chemicals LLC | Y1194437-1g |
3-(trans-4-Aminocyclohexyl)propanenitrile |
1315498-83-9 | 95% | 1g |
$1705 | 2025-03-03 | |
eNovation Chemicals LLC | Y1194437-1g |
3-(trans-4-Aminocyclohexyl)propanenitrile |
1315498-83-9 | 95% | 1g |
$1705 | 2025-02-26 |
3-(trans-4-Aminocyclohexyl)propanenitrile 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
3-(trans-4-Aminocyclohexyl)propanenitrileに関する追加情報
Introduction to 3-(trans-4-Aminocyclohexyl)propanenitrile (CAS No. 1315498-83-9)
3-(trans-4-Aminocyclohexyl)propanenitrile, identified by the CAS number 1315498-83-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a cyclohexane ring with an amino group and a nitrile functional group. The trans configuration of the amino group on the cyclohexane ring adds to its stereochemical complexity, making it a valuable molecule for exploring various chemical reactions and biological activities.
The synthesis of 3-(trans-4-Aminocyclohexyl)propanenitrile typically involves multi-step processes, often utilizing techniques such as alkylation, cycloaddition, or hydrogenation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the cyclohexane ring with high precision. These methods not only enhance the yield but also allow for better control over the stereochemistry of the molecule.
The structural features of 3-(trans-4-Aminocyclohexyl)propanenitrile make it a versatile building block in organic synthesis. The nitrile group can be readily converted into other functional groups such as amides or amines, expanding its utility in drug design and material science. In pharmacology, this compound has shown potential as a precursor for bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders.
Recent studies have focused on the biological evaluation of derivatives of 3-(trans-4-Aminocyclohexyl)propanenitrile. For example, researchers have investigated its ability to inhibit specific enzymes involved in metabolic pathways. These findings suggest that the compound could serve as a lead structure for developing novel therapeutic agents. Moreover, computational chemistry approaches, such as molecular docking and dynamics simulations, have provided insights into its binding interactions with target proteins, further guiding its optimization for drug-like properties.
In terms of applications, 3-(trans-4-Aminocyclohexyl)propanenitrile has found uses in both academic research and industrial settings. Its role as an intermediate in the synthesis of complex molecules highlights its importance in chemical libraries used for high-throughput screening. Additionally, its stability under various reaction conditions makes it suitable for large-scale production processes.
The exploration of 3-(trans-4-Aminocyclohexyl)propanenitrile's properties continues to be an active area of research. With ongoing advancements in synthetic methodologies and bioassay techniques, this compound is expected to play an increasingly important role in advancing chemical science and drug discovery.
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